molecular formula C16H14FNO3S3 B2796385 2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097931-66-1

2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No. B2796385
CAS RN: 2097931-66-1
M. Wt: 383.47
InChI Key: UWBPHGRXXLMVTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 2,2’-bithiophene unit , a 3-fluorophenyl group , and a sulfonamido group. Bithiophene is a colorless solid and is the most common of the three isomers with formula (C4H3S)2 . The 3-fluorophenyl group is a derivative of phenol, with a fluorine atom at the 3rd position .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes . Various reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated structure of this compound makes it an excellent candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its π-conjugated system allows efficient charge transport, making it valuable for designing high-performance electronic devices .

Quantum Dot Sensitization

In the realm of quantum dots (QDs), this compound can serve as a sensitizer. By attaching it to QD surfaces, scientists enhance light absorption and electron transfer processes. This application finds use in solar cells, photocatalysis, and luminescent materials .

Photodynamic Therapy (PDT)

The combination of the fluorophenyl group and the hydroxyethane moiety makes this compound a promising candidate for PDT. PDT involves using light-activated compounds to selectively destroy cancer cells. The sulfonamide group may enhance cellular uptake and localization, improving therapeutic efficacy .

Antibacterial Agents

Sulfonamides have a long history as antibacterial agents. This compound’s unique structure, incorporating both a bithiophene unit and a fluorophenyl group, could lead to novel antibacterial derivatives. Researchers investigate its potential against drug-resistant bacteria .

Supramolecular Chemistry

The hydroxyethane and sulfonamide groups allow for hydrogen bonding and coordination interactions. Researchers explore its use in supramolecular assemblies, such as host-guest complexes or metal-organic frameworks (MOFs). These assemblies have applications in drug delivery, sensing, and catalysis .

Quantum Technologies

Given the recent focus on quantum science and technology, this compound’s quantum properties are of interest. Researchers at CERN and other institutions study quantum technologies, including quantum computing, quantum sensors, and quantum communication. While this compound’s specific role is yet to be fully explored, its unique features may contribute to future quantum devices .

Future Directions

While specific future directions for this compound were not found, research on bithiophene and fluorinated thiophene derivatives is ongoing, particularly in the field of organic electronics .

properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S3/c17-11-3-1-4-12(9-11)24(20,21)18-10-13(19)14-6-7-16(23-14)15-5-2-8-22-15/h1-9,13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPHGRXXLMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

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